![molecular formula C4H4ClN3O B1407452 4-Amino-2-chloropyrimidin-5-ol CAS No. 943995-31-1](/img/structure/B1407452.png)
4-Amino-2-chloropyrimidin-5-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-chloropyrimidin-5-ol involves a reaction with potassium carbonate in dichloromethane for 4 hours under reflux conditions . The solid in the mixture is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography .Molecular Structure Analysis
The IUPAC name of the compound is 4-amino-2-chloropyrimidin-5-ol . The InChI code is 1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8) .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .Physical And Chemical Properties Analysis
4-Amino-2-chloropyrimidin-5-ol is a powder at room temperature .Scientific Research Applications
Fluorescent Sensor Development
4-Amino-2-chloropyrimidin-5-ol derivatives have been used in the development of fluorescent sensors. For example, a study demonstrated the use of a derivative for the selective recognition of aluminum ions, exhibiting an "OFF-ON type" mode in the presence of Al3+ ions. This sensor was also applied for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Molecular Structure Analysis
Another research focus is the analysis of molecular structure and properties. Investigations into the crystallization and tautomerism of 4-amino-2-chloropyrimidin-5-ol and its derivatives provide insights into their molecular recognition processes, which are crucial for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antimicrobial and Antiviral Research
Compounds derived from 4-amino-2-chloropyrimidin-5-ol have been synthesized and tested for antimicrobial activities, showing potential as pharmaceutical agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, derivatives have been explored for their anti-HIV activity, indicating the versatility of these compounds in drug development (Vince & Hua, 1990).
Agricultural Applications
Interestingly, some derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, related to 4-amino-2-chloropyrimidin-5-ol, have shown pronounced stimulating action on plant growth, suggesting applications in agriculture (Yengoyan, Pivazyan, Ghazaryan, & Azaryan, 2019).
Safety and Hazards
properties
IUPAC Name |
4-amino-2-chloropyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOXVXRYNMFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloropyrimidin-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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